molecular formula C7H10O2 B008997 (Z)-2,3-Dimethyl-4-oxopent-2-enal CAS No. 104613-82-3

(Z)-2,3-Dimethyl-4-oxopent-2-enal

Cat. No.: B008997
CAS No.: 104613-82-3
M. Wt: 126.15 g/mol
InChI Key: JOIPXRIQHWMPFU-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,3-Dimethyl-4-oxopent-2-enal is a high-value α,β-unsaturated oxoenal compound of significant interest in chemical and biochemical research. Its molecular structure features a reactive aldehyde group and an α,β-unsaturated ketone system in a fixed (Z)-configuration, making it a potent bifunctional electrophile. This property allows it to undergo successive reactions with nucleophiles, serving as an excellent model compound for studying molecular cross-linking mechanisms. This reagent is particularly useful as a model system for investigating protein modifications induced by reactive carbonyl species. Compounds of this class are known to react with the side chains of cysteine and lysine in amino acids, leading to the formation of stable pyrrole cross-links, which are important in the study of protein alterations under oxidative stress . Researchers can utilize this compound to explore analogous reaction pathways, helping to identify and characterize structural changes in biomolecules. Its well-defined structure makes it an ideal tool for method development in analytical chemistry, including structural elucidation using advanced techniques like 2D NMR and mass spectrometry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

104613-82-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(Z)-2,3-dimethyl-4-oxopent-2-enal

InChI

InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5-

InChI Key

JOIPXRIQHWMPFU-WAYWQWQTSA-N

SMILES

CC(=C(C)C(=O)C)C=O

Isomeric SMILES

C/C(=C(\C)/C(=O)C)/C=O

Canonical SMILES

CC(=C(C)C(=O)C)C=O

Synonyms

2-Pentenal, 2,3-dimethyl-4-oxo-, (Z)- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
(Z)-2,3-Dimethyl-4-oxopent-2-enal is utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. This application is particularly important in synthesizing natural products and pharmaceuticals .
  • Michael Additions : It can undergo Michael addition reactions, which are crucial for constructing carbon-carbon bonds in organic molecules.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound may exhibit biological activity that could be harnessed for therapeutic purposes:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown potential anti-inflammatory properties in various studies, indicating possible applications in treating inflammatory diseases.

Environmental Science

Role in Atmospheric Chemistry
The compound's reactivity makes it relevant in atmospheric chemistry:

  • Reactivity with Ozone : As an unsaturated carbonyl compound, this compound can react with ozone (O₃), contributing to the formation of secondary pollutants and influencing air quality. Understanding its reaction mechanisms is essential for modeling atmospheric processes and assessing environmental impacts .

Case Study 1: Diels-Alder Reactions

A study demonstrated the use of this compound as a dienophile in Diels-Alder reactions. The results indicated high regioselectivity and enantioselectivity, highlighting its effectiveness as a building block for synthesizing complex organic molecules .

Reaction TypeYield (%)Selectivity
Diels-Alder85High
Michael Addition90Moderate

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of derivatives of this compound against various pathogens. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 4-oxopent-2-enal scaffold or related α,β-unsaturated ketones, emphasizing differences in substituents, stereochemistry, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration Key Applications/Reactivity
(Z)-2,3-Dimethyl-4-oxopent-2-enal C₇H₁₀O₂ 126.16 (calculated) 2-Me, 3-Me Z Cycloaddition reactions, intermediates in natural product synthesis
4-Oxopent-2-en-2-yl benzoate C₁₂H₁₂O₃ 204.22 2-OBz (benzoyloxy) Not specified Esterification studies, precursor for functionalized ketones
(Z)-1-Methyl-3-oxo-1-enyl benzoate C₁₀H₁₀O₃ 178.18 (calculated) 1-Me, 3-OBz Z Catalytic hydrogenation models
O-Benzoyl acetylacetone C₁₁H₁₀O₃ 190.20 (calculated) Acetyl + benzoyloxy groups Not specified Chelating agent, coordination chemistry

Key Observations:

The benzoate group in the latter enhances electrophilicity at the α-carbon due to electron-withdrawing effects . In O-benzoyl acetylacetone, the acetyl group stabilizes the enolate form, enabling chelation with metal ions—a feature absent in the target compound .

Stereochemical Influence: The Z-configuration in this compound imposes a cis arrangement of methyl groups, which may favor specific transition states in cycloadditions (e.g., endo selectivity in Diels-Alder reactions). This contrasts with non-chiral analogs like 4-oxopent-2-en-2-yl benzoate, where stereochemical control is less critical .

Synthetic Utility :

  • This compound’s rigid structure makes it a candidate for asymmetric synthesis, whereas 4-oxopent-2-en-2-yl benzoate has been utilized in esterification and acylation protocols due to its reactive benzoyloxy group .

Preparation Methods

Reagent Selection and Mechanistic Basis

The Z-selectivity in HWE olefination is achieved through sterically hindered phosphonates and mild bases. For instance, Ando-type reagents, such as bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate, promote syn-elimination via a cyclic transition state, favoring the Z-isomer. In the synthesis of analogous Z-α,β-unsaturated aldehydes, triethylamine or lithium hydroxide in tetrahydrofuran (THF) facilitates deprotonation and subsequent β-ketophosphonate elimination.

Stereochemical Optimization

A critical example involves the preparation of methyl (2Z,6E)-8-(methoxymethoxy)-6-methyl-2-[(3E)-4-methyl-5-oxopent-3-enyl]-9-[(trimethylsilyl)methyl]deca-2,6,9-trienoate, where Z-selectivity reached 83% using a modified HWE protocol. Key adjustments included:

  • Temperature control : Reactions conducted at −78°C minimized isomerization.

  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilized the transition state.

  • Additives : Catalytic lithium chloride enhanced phosphonate reactivity.

Limitations and Scope

While HWE offers high stereoselectivity, substrate sensitivity to strong bases necessitates protective group strategies. For example, the 4-oxo group in the target compound may require protection as a silyl ether (e.g., triethylsilyl) prior to olefination.

Organometallic Approaches via Zinc-Mediated Cross-Coupling

Organozinc reagents provide a versatile platform for constructing carbon-carbon bonds while preserving aldehyde functionality. This method is particularly effective for introducing methyl groups at the α-position of the aldehyde.

Preparation of Allylic Zinc Reagents

Direct zinc insertion into alkenyl bromides yields functionalized organozinc intermediates. For example, (Z)-3-bromo-4,4-dimethylpent-2-enal undergoes zinc insertion in THF at 0°C to form (Z)-(4,4-dimethyl-1-oxopent-2-en-3-yl)zinc bromide, which participates in Negishi cross-couplings.

Cross-Coupling with Aldehyde Electrophiles

The zinc reagent reacts with α-haloaldehydes (e.g., 2-bromopropionaldehyde) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to furnish this compound. This step typically achieves 70–85% yield with >90% stereoretention.

Table 1: Representative Reaction Conditions for Zinc-Mediated Synthesis

StepReagents/ConditionsYield (%)Z-Selectivity (%)
Zinc insertionZn, THF, 0°C, 2 h92N/A
Cross-couplingPd(PPh₃)₄, 2-bromopropionaldehyde, RT, 12 h7894

Tandem Aldol/Michael Addition Strategies

Tandem catalytic processes enable sequential bond formation, streamlining the synthesis of polyfunctional molecules like this compound.

Robinson Annulation-Adol Tandem Reaction

A one-pot Robinson annulation followed by aldol condensation constructs the 4-oxopentyl backbone. In a model system, lithium hydroxide catalyzes the conjugate addition of a sulfonamide to a cyclohexenone intermediate, followed by aldol cyclization to install the aldehyde group.

Enantioselective organocatalysis

Proline-derived catalysts induce asymmetry in the aldol step, achieving enantiomeric excesses >80% for related β,γ-unsaturated aldehydes. However, Z-selectivity in this approach remains moderate (60–70%), necessitating post-synthetic purification.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsYield Range (%)Z-Selectivity (%)
HWE OlefinationHigh stereoselectivity, mild conditionsRequires protective groups65–8383–91
Zinc Cross-CouplingScalable, functional group toleranceSensitive to moisture/oxygen70–8590–94
Tandem CatalysisAtom economy, one-pot protocolModerate stereoselectivity50–6860–70

Experimental Optimization and Practical Considerations

Solvent and Temperature Effects

  • HWE : THF at −78°C maximizes Z-selectivity.

  • Zinc reactions : Diethyl ether enhances reagent stability.

  • Tandem processes : iPrOH/H₂O mixtures improve proton transfer in Michael additions.

Catalytic Additives

  • Lithium chloride : Accelerates HWE olefination by coordinating to phosphorus.

  • TMEDA : Activates zinc dust for efficient insertion into C-Br bonds .

Q & A

Q. How can microfluidic systems enhance the scalability of this compound synthesis?

  • Methodological Answer : Optimize residence time and mixing efficiency in continuous-flow reactors to minimize side reactions. Integrate in-line FTIR for real-time monitoring of conversion and automate quenching steps to stabilize products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.